molecular formula C21H22N2O4S2 B12202638 N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B12202638
M. Wt: 430.5 g/mol
InChI Key: ABCOIBKXAHBHQV-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution, followed by the addition of the phenylpropanamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is unique due to its specific structural features, such as the combination of a thiazole ring with a methoxyphenyl group and a phenylpropanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide

InChI

InChI=1S/C21H22N2O4S2/c1-27-17-10-8-16(9-11-17)23-18-13-29(25,26)14-19(18)28-21(23)22-20(24)12-7-15-5-3-2-4-6-15/h2-6,8-11,18-19H,7,12-14H2,1H3

InChI Key

ABCOIBKXAHBHQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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